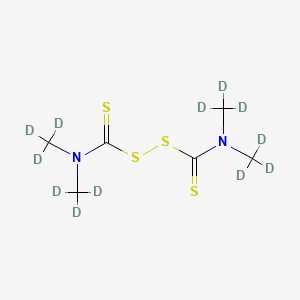

Thiram D12

Description

Contextualizing Thiram (B1682883) as an Agro-environmental Agent in Mechanistic Investigations

As an agro-environmental agent, thiram's presence in the environment stems primarily from its agricultural application. Once released, it can enter soil and water systems, where it undergoes various transformation processes waterquality.gov.aunih.gov. These processes, including hydrolysis, oxidation, N-dealkylation, and cyclization, lead to the formation of numerous degradation products nih.govtandfonline.com. The specific degradation pathways and the persistence of thiram and its metabolites are influenced by environmental conditions such as temperature, pH, and the presence of microorganisms tandfonline.comresearchgate.net.

Mechanistic investigations aim to detail the step-by-step chemical reactions involved in thiram's breakdown. For instance, studies have shown that thiram degradation can initiate with hydrolysis, followed by oxidation or dealkylation nih.govtandfonline.com. The rupture of the disulfide bond is facilitated in alkaline conditions, leading to the formation of products like dimethyl dithiocarbamate (B8719985) and carbon disulfide researchgate.net. Photodegradation can also be a significant removal pathway in water, with its rate influenced by factors like the presence of humic and fulvic acids nih.gov.

Understanding these mechanisms is vital for predicting thiram's environmental fate, identifying potentially more toxic metabolites, and developing strategies for remediation or minimizing its environmental persistence nih.govtandfonline.com.

The Foundational Role of Isotopic Labeling (Deuterium-12) in Advanced Chemical Research

Isotopic labeling is a powerful technique in chemical research used to track the movement and transformation of specific atoms within molecules during chemical reactions or biological processes wikipedia.org. Stable isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are non-radioactive variants of common elements that have a different number of neutrons but similar chemical properties to their more abundant counterparts wikipedia.orgdiva-portal.org. Deuterium, with a mass of approximately twice that of protium (B1232500) (¹H), is a particularly useful stable isotope for labeling organic compounds wikipedia.org.

The incorporation of deuterium into a molecule allows researchers to follow its fate using analytical techniques that can distinguish between isotopes, such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy wikipedia.org. MS can detect the difference in mass introduced by the deuterium atoms, while NMR can identify the position of deuterium within a molecule wikipedia.org.

Deuterium labeling can also introduce a kinetic isotope effect (KIE), where the difference in mass between deuterium and protium affects the rate of chemical reactions symeres.com. Bonds involving deuterium are typically stronger than those with protium, leading to slower reaction rates when a deuterium atom is involved in the bond-breaking step symeres.com. This effect can provide valuable insights into reaction mechanisms and rate-determining steps symeres.comacs.org.

The use of deuterium labeling is foundational in various fields of advanced chemical research, including studying reaction mechanisms, tracking metabolic pathways, and developing quantitative analytical methods symeres.comnih.gov.

Significance of Thiram D12 as a Research Tool in Environmental and Biological Systems Analysis

This compound is a form of thiram where all twelve hydrogen atoms have been replaced by deuterium atoms (C₆D₁₂N₂S₄) lgcstandards.comhpc-standards.com. This complete deuteration provides a unique isotopic signature that is invaluable for tracing the behavior of thiram in complex environmental and biological systems.

The significance of this compound as a research tool lies in its ability to act as a highly specific tracer. When this compound is introduced into a system, its movement, degradation, and uptake by organisms can be monitored distinctly from any naturally occurring, unlabeled thiram or its degradation products iaea.org. This is particularly important in environmental studies where background levels of the target compound or structurally similar substances may exist.

Using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can differentiate between this compound and its deuterated degradation products based on their mass-to-charge ratios nih.govtandfonline.com. This allows for the precise identification and quantification of metabolites formed from thiram, even at very low concentrations symeres.com. The use of this compound as an internal standard in quantitative analysis can also improve the accuracy and reliability of measurements by compensating for variations in sample preparation and instrument performance wikipedia.orgsymeres.com.

In environmental systems, this compound can be used to study its persistence in soil and water, its potential for leaching or runoff, and its degradation rates under different conditions waterquality.gov.auresearchgate.net. By tracking the deuterated parent compound and its deuterated metabolites, researchers can gain a clearer understanding of the environmental fate and transport of thiram iaea.org.

In biological systems, this compound can be employed to investigate the uptake, metabolism, and excretion of thiram by organisms fao.org. Deuterium labeling allows for the tracing of thiram through metabolic pathways and the identification of how it is transformed within biological matrices nih.gov. This is critical for assessing the potential exposure and internal processing of thiram by non-target organisms in the environment researchgate.net.

The application of this compound in research provides detailed, mechanistic insights that are difficult to obtain using unlabeled compounds alone. This contributes to a more comprehensive understanding of thiram's behavior and facilitates more accurate environmental risk assessments and the development of effective management strategies.

Structure

3D Structure

Properties

IUPAC Name |

bis(trideuteriomethyl)carbamothioylsulfanyl N,N-bis(trideuteriomethyl)carbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2S4/c1-7(2)5(9)11-12-6(10)8(3)4/h1-4H3/i1D3,2D3,3D3,4D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUAZQDVKQLNFPE-MGKWXGLJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=S)SSC(=S)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C(=S)SSC(=S)N(C([2H])([2H])[2H])C([2H])([2H])[2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Analytical Methodologies and Quantitative Approaches Utilizing Thiram D12

Principles and Applications of Isotope Dilution Mass Spectrometry for Thiram (B1682883) Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high level of accuracy and precision for quantification. rsc.org The fundamental principle of IDMS involves adding a known amount of an isotopically labeled version of the analyte, such as Thiram D12, to the sample at the earliest stage of analysis. epa.gov This labeled compound, often referred to as an internal standard, is chemically identical to the target analyte (thiram) but has a different mass due to the isotopic enrichment. myadlm.org

Because the labeled standard and the native analyte exhibit nearly identical chemical and physical behavior, any loss of the analyte during sample extraction, cleanup, or derivatization will be mirrored by a proportional loss of the internal standard. epa.gov Similarly, variations in instrument response, such as ionization suppression or enhancement in the mass spectrometer source, will affect both the analyte and the standard equally. myadlm.org The quantification is based on measuring the ratio of the mass spectrometric signal of the native analyte to that of the isotopically labeled standard. epa.gov This ratio remains constant despite variations in sample recovery or instrument performance, leading to highly accurate and reproducible results. rsc.org

In the context of thiram analysis, using d12-thiram as an internal standard is particularly advantageous. Thiram can be unstable and may degrade during sample processing. researchgate.net Furthermore, in certain analytical procedures, thiram can be reduced to the dimethyldithiocarbamate (B2753861) (DMD) anion, which can lead to false-positive findings for other DMD fungicides like ziram. semanticscholar.org The application of a stable isotope dilution assay with d12-thiram effectively corrects for these instabilities and potential transformations, ensuring that the final measurement accurately reflects the original concentration of thiram in the sample. semanticscholar.orgresearchgate.netnih.gov

Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods Employing D12-Thiram as an Internal Standard

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a preferred technique for the sensitive and selective determination of pesticide residues. researchgate.net The use of D12-thiram as an internal standard is integral to the development of robust and reliable LC-MS/MS methods for thiram quantification. semanticscholar.org

Method development involves optimizing several key stages. First, the sample extraction procedure must be tailored to the specific matrix (e.g., fruits, vegetables, soil) to efficiently recover thiram while minimizing co-extracted interferences. researchgate.net Chromatographic separation is then optimized to resolve thiram from other matrix components. Hydrophilic Interaction Liquid Chromatography (HILIC) has been shown to be effective for separating dithiocarbamate (B8719985) subclasses. semanticscholar.orgnih.gov Finally, the mass spectrometer parameters, including precursor and product ion selection for both thiram and D12-thiram, are fine-tuned for maximum sensitivity and specificity in Multiple Reaction Monitoring (MRM) mode.

Method validation is performed according to international guidelines to ensure the method is fit for its intended purpose. nih.goveurachem.orgdemarcheiso17025.com Key validation parameters include selectivity, linearity, accuracy (recovery), precision (repeatability and reproducibility), Limit of Detection (LOD), and Limit of Quantification (LOQ). nih.gov Using d12-thiram as an internal standard significantly enhances the performance of these parameters by compensating for matrix effects and procedural variations. semanticscholar.org For example, studies have demonstrated excellent recoveries and precision for thiram in various complex matrices when a stable isotope dilution assay is employed. researchgate.netnih.gov

| Validation Parameter | Matrix | Typical Performance | Reference |

|---|---|---|---|

| Linearity (r²) | Various | >0.99 | nih.govnih.gov |

| Recovery (Accuracy) | Apples, Tomatoes, Grapes, Sweet Peppers | 80-108% | semanticscholar.org |

| Recovery (Accuracy) | Grapes, Cucumbers, Tomatoes, Rucola | 90-100% | nih.gov |

| Precision (RSD) | Various | <15% | researchgate.net |

| Limit of Detection (LOD) | Apples, Tomatoes, Grapes, Sweet Peppers | 0.6 µg/kg | semanticscholar.org |

| Limit of Quantification (LOQ) | Apples, Tomatoes, Grapes, Sweet Peppers | 2.0 µg/kg | semanticscholar.org |

| Limit of Quantification (LOQ) | Various Plant Matrices | ~0.05 mg/kg | researchgate.netnih.gov |

Optimization of Sample Preparation Techniques for Isotopic Thiram Trace Analysis in Complex Matrices

The goal of sample preparation for trace analysis is to extract the analyte from a complex matrix, remove interfering substances, and concentrate it to a level suitable for instrumental analysis. nih.gov This step is critical for thiram analysis due to the compound's inherent instability, which is influenced by factors like pH, temperature, and matrix components. researchgate.netresearchgate.net The use of an isotopic internal standard like this compound from the very beginning of the sample preparation process is essential to account for any analyte loss. unm.edusethnewsome.org

Several strategies have been developed to minimize thiram degradation during extraction. researchgate.net These include:

Temperature Control: Performing extraction at low temperatures (e.g., 5°C) can significantly slow down degradation reactions. researchgate.net

pH Regulation: Using buffers to maintain an optimal pH can improve thiram stability. For instance, an alkaline sulfite buffer can be used to quantitatively transform thiram into a more stable adduct for analysis. semanticscholar.org

Dehydrating Agents: The addition of agents like anhydrous sodium sulfate helps to remove water, which can participate in degradation pathways. researchgate.net

Enzyme Deactivation: Adding reagents such as EDTA can reduce enzymatic activity in plant matrices that might otherwise break down the target analyte. researchgate.net

The choice of extraction solvent and cleanup technique is also crucial. Solvents like acetonitrile are commonly used for extraction from food matrices. nih.gov Cleanup may involve techniques such as solid-phase extraction (SPE) to remove interfering compounds before LC-MS/MS analysis. Throughout this multi-step process, the presence of D12-thiram ensures that any unavoidable losses are accurately accounted for in the final quantification. nih.gov

Integration of this compound in Emerging Spectroscopic (e.g., SERS) and Chromatographic Platforms for Enhanced Detection Limits

While LC-MS/MS is a well-established technique, research continues into new platforms for faster and more sensitive detection of pesticide residues. Surface-Enhanced Raman Spectroscopy (SERS) is an emerging spectroscopic technique that offers the potential for rapid, on-site detection with extremely high sensitivity. rsc.orgresearchgate.net SERS works by measuring the enhanced Raman scattering of molecules adsorbed onto nanostructured metal surfaces, providing a unique vibrational fingerprint of the analyte. nih.gov

SERS-based methods have been successfully developed for the detection of thiram at very low concentrations. researchgate.netrsc.org A significant challenge in SERS, however, is achieving high reproducibility for quantitative analysis. rsc.org The signal intensity can be affected by variations in the nanoparticle substrate and sample matrix. The integration of an isotopic internal standard like this compound could address this limitation. Although chemically identical, the deuteration in this compound would result in shifts in its vibrational frequencies, producing a distinct SERS spectrum from the native thiram. By measuring the ratio of a characteristic thiram peak to a unique this compound peak, a more reliable and reproducible quantitative SERS method could be developed, analogous to the principle of isotope dilution in mass spectrometry. This approach would combine the high sensitivity of SERS with the quantitative accuracy provided by isotopic standards.

Analytical Quality Assurance and Reproducibility in Isotopic Thiram Research

Analytical Quality Assurance (AQA) is essential for ensuring that the data generated from isotopic thiram analysis is reliable, reproducible, and defensible. eurachem.org A robust quality assurance program is built on several key pillars, as outlined in standards like ISO/IEC 17025. demarcheiso17025.com

Method Validation: As detailed in section 2.2, any analytical method used must be thoroughly validated to demonstrate its fitness for purpose. This includes establishing performance characteristics like accuracy, precision, and linearity. eurachem.orgdemarcheiso17025.com

Use of Certified Reference Materials (CRMs): When available, CRMs should be analyzed to provide an independent assessment of method accuracy and ensure metrological traceability.

Internal Quality Control (IQC): Routine analysis of quality control samples (e.g., spiked blanks, control materials) in each analytical batch is necessary to monitor the ongoing performance of the method and ensure that results remain within established control limits.

Proficiency Testing (PT): Participation in inter-laboratory comparison studies or PT schemes provides an objective external evaluation of a laboratory's performance and helps to identify any potential systematic errors or biases.

Standard Operating Procedures (SOPs): All analytical procedures, from sample receipt to data reporting, should be meticulously documented in detailed SOPs to ensure consistency and reproducibility over time and between different analysts.

By implementing these AQA measures, laboratories can ensure the high quality and reproducibility of data generated using advanced methods involving this compound, providing confidence in the assessment of thiram residues in various matrices.

Environmental Fate and Transformation Pathways of Thiram: an Isotopic Perspective

Mechanistic Elucidation of Thiram (B1682883) Degradation in Aquatic Systems Using Isotopic Tracers

The degradation of Thiram in aquatic systems is influenced by factors such as temperature, pH, and the presence of organic matter. nih.gov Studies utilizing isotopically labeled Thiram, such as [thiocarbonyl-14C]thiram, have provided insights into its fate in water/sediment systems. In laboratory experiments, [thiocarbonyl-14C]thiram incubated in river and pond water/sediment systems showed an initial half-life of approximately 2 days, with over 90% disappearance within 7 days. fao.org Thiram itself was not detected in sediment extracts. fao.org

The degradation in water leads to the formation of several products. Identified products in the water phase of aquatic systems incubated with [14C]thiram included methyl dimethyldithiocarbamate (B2753861) (DMDTC-Me), carbon disulfide (CS2), and carbon dioxide (CO2). fao.org Approximately half of the total 14C disappeared from the water within 14 days, while the 14C in the sediments initially increased before declining. fao.org

While specific studies using D12-Thiram in aquatic systems were not extensively found in the search results, the use of 14C-labeled Thiram demonstrates the utility of isotopic tracers in monitoring the disappearance of the parent compound and the formation of transformation products in water and sediment. This approach allows for a mass balance of the labeled carbon, helping to track the distribution and transformation of Thiram in different environmental compartments.

Soil-Matrix Interactions and Biodegradation Kinetics of Thiram Monitored via D12-Thiram

Thiram's behavior in soil is influenced by factors such as soil type, pH, organic matter content, and microbial activity. nih.govpsu.edu It is generally considered to have low to moderate persistence in soil and is nearly immobile in clay or high organic matter soils due to its tendency to adsorb to soil particles. psu.edu

Studies on Thiram degradation in soil have shown that it degrades more rapidly in acidic soils and those with high organic matter content. psu.edu For instance, in a humus sandy soil at pH 3.5, Thiram fully decomposed within 4 to 5 weeks, whereas at pH 7.0, it took 14 to 15 weeks for decomposition. psu.edu The soil half-life for Thiram has been reported as 15 days. psu.edu

While direct research specifically detailing the use of D12-Thiram to monitor soil-matrix interactions and biodegradation kinetics was not prominently featured in the search results, studies using other isotopic labels, such as [thiocarbonyl-14C]thiram, have been conducted. In a laboratory experiment, [thiocarbonyl-14C]thiram was incubated in a sandy loam soil under aerobic conditions, showing the decrease of Thiram levels over time and the appearance of degradation products. fao.org The use of 14C labeling allowed for tracking the distribution of the label between Thiram, identified degradation products, unidentified products, and evolved CO2. fao.org

The application of D12-Thiram in future studies could provide more detailed insights into the specific biodegradation pathways by allowing for the tracking of deuterium (B1214612) in the degradation products, potentially revealing specific bond cleavage and transformation steps mediated by soil microorganisms. Isotopic tracing techniques, in general, are valuable for understanding the extent of biodegradation and differentiating it from other degradation processes in soil. clu-in.org

Photolytic and Chemical Degradation Mechanisms of Thiram in Environmental Compartments: Isotopic Evidence

Thiram is known to undergo degradation through photolytic and chemical processes in the environment, particularly in water. psu.educnr.it Photodegradation can be a significant pathway for Thiram dissipation in natural waters exposed to sunlight. nih.gov Studies have shown that Thiram photodegradation in water follows pseudo-first order kinetics. nih.gov The half-life of Thiram in pure water under simulated solar light was reported as 28 minutes, and this rate can be increased by the presence of dissolved organic matter like humic and fulvic acids. nih.gov

Chemical degradation, particularly hydrolysis, also contributes to Thiram breakdown in water. psu.educnr.it Thiram is reported to break down in hot water to form dimethylamine (B145610) and CS2. atamankimya.com The degradation is influenced by pH, with more rapid breakdown occurring under acidic conditions. nih.govpsu.edu

Theoretical studies using computational methods, such as density functional theory (DFT), have investigated the chemical degradation mechanisms of Thiram, specifically its oxidation initiated by hydroxyl radicals (HO•) in water. researchgate.net These studies suggest that radical addition, hydrogen abstraction, and single electron transfer are favorable reaction pathways, with addition reactions at sulfur positions having prominent rate constants. researchgate.net

While the search results did not yield specific studies using D12-Thiram to directly investigate the mechanisms of photolytic or chemical degradation, isotopic evidence from studies using other labels or techniques can infer these processes. For instance, the identification of specific transformation products via techniques like LC-MS/MS, as discussed in section 3.4, provides indirect evidence of the chemical reactions involved in degradation. nih.govnih.gov Future studies employing D12-Thiram could potentially elucidate specific hydrogen abstraction or bond breaking events during these processes by observing the retention or loss of deuterium at different positions in the Thiram molecule and its degradation products.

Identification and Isotopic Tracking of Thiram Transformation Products and Metabolites

Thiram undergoes transformation in the environment, leading to the formation of various degradation products and metabolites. Identifying and tracking these compounds is essential for understanding the complete environmental fate and potential ecological impact of Thiram. Isotopic tracing plays a crucial role in this process, allowing researchers to confirm the origin of these products from the parent compound.

Key transformation products identified in various environmental matrices include dimethyl dithiocarbamate (B8719985) (DMDTC), carbon disulfide (CS2), and tetramethylthiuram monosulfide (TMTM). fao.orgpsu.edunih.gov Other metabolites reported include bis(dimethyl carbamoyl) disulfide, bis(dimethyl dithiocarbamoyl) trisulfide, and N-methyl-amino-dithiocarbamoyl sulfide. nih.gov In plants, metabolites like dimethyldithiocarbamoyl glycoside and dimethylthiocarbamoyl glycoside have been identified, along with a small amount of a cysteine conjugate. fao.org

Studies using 14C-labeled Thiram have been instrumental in tracking the formation and fate of these transformation products in soil and water. fao.orgfao.org By monitoring the distribution of the 14C label among the parent compound and its degradation products over time, researchers can gain insights into the degradation pathways and the persistence of the metabolites. fao.orgfao.org

The application of D12-Thiram in conjunction with advanced analytical techniques like LC-MS/MS could provide even more detailed information about the transformation pathways. By analyzing the mass spectral fragmentation patterns of deuterated metabolites, it is possible to determine which parts of the original Thiram molecule are incorporated into the transformation products, helping to elucidate the specific biochemical or chemical reactions involved in their formation. This isotopic tracking can help differentiate between various potential degradation routes and confirm proposed mechanisms. nih.gov

Ecological Metabolism and Biochemical Interactions of Thiram in Non Human Biota Mechanistic Studies

Elucidation of Enzymatic Degradation Pathways of Thiram (B1682883) in Plant Systems

The degradation of thiram in plant tissues is a known phenomenon, though the key enzymes involved have been a subject of investigation. Research indicates that glutathione (B108866) S-transferase (GST) enzymes play a significant role in this process. A tau class GST from Carica papaya (papaya), denoted TCpGST, has been shown to effectively degrade thiram under physiological conditions. researchgate.netnih.gov This enzyme, obtained through heterologous expression in E. coli, demonstrated catalytic activity towards thiram degradation with low promiscuity towards other thiuram disulfides. researchgate.netnih.gov

Site-directed mutagenesis studies on TCpGST have provided insights into the enzymatic mechanism. The G-site residue S67 was found to be crucial for the enzyme's thiram-degrading activity. researchgate.netnih.govnih.gov Mutation of residue S13, which affects glutathione oxidase activity, did not significantly impact thiram degradation. researchgate.netnih.gov

Studies utilizing LC-MS have identified a variety of thiram degradation products in plants, including N-dimethyl thiocarbamoyl disulfide, dimethyl dithiocarbamate (B8719985), and methyl dimethyldithiocarbamate (B2753861). researchgate.net These products can arise from processes such as hydrolysis, oxidation, N-dealkylation, S-methylation, sulphuration, desulphuration, and cyclisation, indicating a complex degradation pathway in plants. researchgate.net

Biotransformation Processes of Thiram in Invertebrate and Vertebrate Model Organisms (Excluding Human Systems)

Biotransformation of thiram has been investigated in various non-human species, including invertebrates and vertebrates. These processes can lead to the formation of metabolites that may have differing toxicological profiles compared to the parent compound.

In invertebrates, such as the cladoceran Daphnia magna, acute thiram exposure has been shown to induce oxidative damage. researchgate.netresearchgate.net This involves intracellular glutathione (GSH) depletion and increased lipid membrane peroxidation. researchgate.netresearchgate.net A dose-dependent induction of antioxidant enzymes, including catalase (CAT) and glutathione S-transferase (GST), has been observed in Daphnia magna exposed to thiram. researchgate.netresearchgate.net

Studies in vertebrate models, such as rats and chickens, have provided insights into thiram biotransformation and its effects. In rats, hepatic cytochrome P450 isozymes, particularly CYP1A1, 2B1, and 2E1, appear to be involved in the metabolism of thiram and its metabolites, dimethyldithiocarbamate (DMDC) and carbon disulfide (CS2). researchgate.net Thiram at higher doses inhibited the activities of CYP1A1 and 2B1, and both doses depressed CYP2E1 activity. researchgate.net DMDC also inhibited CYP1A1 and 2E1. researchgate.net

In chickens, thiram exposure has been shown to significantly alter liver metabolism. frontiersin.orgfrontiersin.org Metabolomic analysis revealed changes in numerous metabolites and implicated several metabolic pathways, including glycerophospholipid metabolism, porphyrin and chlorophyll (B73375) metabolism, primary bile acid biosynthesis, steroid hormone biosynthesis, and glycosylphosphatidylinositol (GPI)-anchor biosynthesis. frontiersin.orgfrontiersin.org Thiram exposure also impacted gut microbiota composition and diversity in chickens, which may play a role in its toxic effects. nih.gov

Investigation of Thiram's Interference with Specific Metabolic Pathways in Non-Human Species

Thiram has been shown to interfere with specific metabolic pathways in various non-human organisms. These interferences contribute to the observed toxicological effects.

In broilers, thiram has been found to cause cardiotoxicity by interfering with taurine (B1682933) and hypotaurine (B1206854) metabolism, pyrimidine (B1678525) metabolism, and glycerolipid metabolism. nih.gov This metabolic interference is linked to the induction of oxidative stress via the Nrf2 signaling pathway. nih.gov

In plants, thiram application can lead to oxidative stress, characterized by increased levels of hydrogen peroxide and malondialdehyde. serbiosoc.org.rs This is accompanied by decreased amounts of chlorophyll and carotenoids, as well as reduced total protein content. serbiosoc.org.rs The activities of antioxidant enzymes like catalase, ascorbate (B8700270) peroxidase, and glutathione reductase were found to decrease in thiram-treated tomato plants, while pesticide detoxification enzymes such as peroxidase and glutathione S-transferase activities increased. serbiosoc.org.rs

Dithiocarbamates, including thiram, can interfere with angiogenesis by chelating metal ions essential for the activity of enzymes involved in this process, such as matrix metalloproteinases, aldehyde dehydrogenase, lysyl oxidase, and superoxide (B77818) dismutase. researchgate.net This can lead to metabolic dysregulations. researchgate.net

In Daphnia magna, thiram exposure leads to intracellular GSH depletion, indicating interference with the glutathione system. researchgate.netresearchgate.net This depletion is associated with increased lipid peroxidation. researchgate.netresearchgate.net

Role of Glutathione S-Transferase and Other Biotransformation Enzymes in Thiram Metabolism

Glutathione S-Transferases (GSTs) play a crucial role in the metabolism and detoxification of thiram in non-human biota. These enzymes catalyze the conjugation of glutathione (GSH) to xenobiotics, facilitating their excretion or further metabolism.

As discussed in Section 4.1, a tau class GST from Carica papaya is a key enzyme in the degradation of thiram in this plant, catalyzing the rupture of the disulfide bond. researchgate.netnih.govnih.gov The high reduction in thiram-degrading activity observed upon inhibition of GSTs in papaya peel highlights their importance in this process. nih.govnih.govresearchgate.net

In Daphnia magna, GST activity is induced in a dose-dependent manner following thiram exposure. researchgate.netresearchgate.net This increased activity may reflect the role of GST in detoxifying thiram through GSH conjugation and its function as a cofactor for glutathione peroxidase in managing oxidative stress. researchgate.net

In chickens, while thiram exposure can decrease the activity of some antioxidant enzymes, the activity of pesticide detoxification enzymes, including GST, has been shown to increase in response to thiram-induced stress in tomato plants. serbiosoc.org.rs This suggests a complex interplay of enzymatic responses to thiram exposure, with GSTs being upregulated to handle the metabolic burden.

Beyond GSTs, other biotransformation enzymes, such as cytochrome P450 isozymes, are also involved in thiram metabolism, particularly in vertebrates like rats, where they contribute to the breakdown of thiram and its metabolites. researchgate.net However, the specific roles and contributions of various enzyme systems can vary significantly across different species and tissues.

Table of Metabolic Pathways Affected by Thiram in Chickens

| Metabolic Pathway | Reference |

| Linoleic acid metabolism | frontiersin.org |

| Glycerophospholipid metabolism | frontiersin.orgfrontiersin.orgnih.gov |

| Taurine and hypotaurine metabolism | frontiersin.orgnih.gov |

| Vitamin B6 metabolism | frontiersin.org |

| Alpha-Linolenic acid metabolism | frontiersin.org |

| Glycosylphosphatidylinositol (GPI)-anchor biosynthesis | frontiersin.orgfrontiersin.org |

| Sphingolipid metabolism | frontiersin.org |

| Porphyrin and chlorophyll metabolism | frontiersin.orgfrontiersin.org |

| Arachidonic acid metabolism | frontiersin.org |

| Fatty acid degradation | frontiersin.org |

| Primary bile acid biosynthesis | frontiersin.orgfrontiersin.org |

| Purine metabolism | frontiersin.org |

| Steroid hormone biosynthesis | frontiersin.orgfrontiersin.org |

Table of Thiram Degradation Products in Plants

Microbial Ecology and Thiram Dynamics

Impact of Thiram (B1682883) on Microbial Community Structure and Function in Environmental Matrices

Thiram application can significantly alter the structure and function of microbial communities in environmental matrices such as soil and on plant surfaces researchgate.netcdnsciencepub.comtandfonline.comtandfonline.com. Studies have shown that Thiram can have fluctuating effects on different groups of soil microorganisms scihub.orgresearchgate.net. For instance, it can initially decrease the total number of inorganic nitrogen-using bacteria and actinomycetes at certain concentrations researchgate.net. Conversely, Thiram has been observed to stimulate the growth of soil microorganisms capable of growing on poor media scihub.orgresearchgate.net.

Soil fungi are often reported to be among the most affected groups by Thiram addition scihub.orgresearchgate.net. Thiram can be selective in its action against fungi, with some resistant genera, such as Penicillium and Trichoderma, potentially increasing in number after soil treatment cdnsciencepub.com. An initial decrease in fungal populations may occur, followed by a return to levels comparable to untreated soil as the fungicide degrades researchgate.net.

The impact of Thiram on microbial communities can also be observed on plant surfaces. For example, studies on rice seeds have shown that Thiram coating can affect the bacterial and fungal communities on the seed surface, with a remarkable effect noted on the fungal community structure tandfonline.comtandfonline.com. While bacterial communities showed differences under certain temperature conditions, the fungal communities were significantly altered, although they tended to become more similar to those on uncoated seeds over time as the incubation period increased tandfonline.comtandfonline.com.

The persistence of Thiram in soil varies depending on factors such as soil type, pH, and organic matter content scihub.orgasianpubs.orgpsu.edu. Thiram generally degrades more rapidly in acidic soils and those high in organic matter scihub.orgpsu.edu. The degradation is primarily microbial asianpubs.org. The half-life of Thiram in soil has been reported to be around 10-15 days under certain laboratory conditions scihub.orgresearchgate.netpsu.edu.

Isolation and Characterization of Thiram-Degrading Microbial Strains and Consortia

The microbial degradation of Thiram is a crucial process influencing its persistence in the environment scihub.orgresearchgate.netscihub.org. Research has focused on identifying and characterizing microorganisms capable of breaking down this fungicide. Soil microorganisms are known to degrade Thiram over periods ranging from two to eight weeks, depending on the concentration scihub.orgresearchgate.net.

Specific microbial groups have been implicated in Thiram degradation. Mycobacterium species, for instance, have shown increased dominance in the presence of various Thiram concentrations in soil incubation studies scihub.org. Pseudomonas species have also been reported as efficient Thiram degraders soeagra.comresearchgate.net. Studies have successfully isolated bacterial strains demonstrating the ability to degrade Thiram both in vitro and ex situ soeagra.com. These isolated strains are considered promising candidates for bioremediation applications soeagra.com.

Molecular Mechanisms of Microbial Thiram Detoxification and Bioremediation Potential

Microbial degradation of Thiram leads to its disappearance and, in many cases, detoxification in the environment scihub.orgresearchgate.netscihub.org. The breakdown of Thiram by microorganisms can occur through various mechanisms, including hydrolysis and enzymatic action scihub.orgpsu.edu. The major metabolites resulting from Thiram degradation in soil have been identified and include copper dimethyl-dithiocarbamate, dithiocarbamate (B8719985), dimethylamine (B145610), and carbon disulfide scihub.orgpsu.edu.

While detailed molecular mechanisms of microbial Thiram detoxification are an active area of research, parallels can sometimes be drawn from studies on related compounds or detoxification processes in other organisms. For example, in plants, detoxification of pesticides can involve enzymes like glutathione (B108866) S-transferases (GSTs) which conjugate pesticides with glutathione tandfonline.commdpi.com. One study identified a tau class glutathione S-transferase from Carica papaya capable of degrading Thiram researchgate.net. Similar enzymatic mechanisms may exist in Thiram-degrading microorganisms.

The ability of microbial strains and consortia to degrade Thiram highlights their potential for bioremediation, offering a promising approach to mitigate Thiram contamination in affected environmental matrices soeagra.com. The efficient degradation observed in laboratory settings suggests that microbial strategies could be employed for the cleanup of Thiram-polluted sites soeagra.com.

Thiram-Induced Dysbiosis and its Mechanistic Consequences in Non-Human Microbiomes

Beyond environmental matrices like soil, Thiram exposure can also impact the microbiomes of non-human organisms. Research, particularly in chickens, has demonstrated that Thiram exposure can lead to significant gut microbiota dysbiosis nih.govresearchgate.netresearchgate.netfrontiersin.orgfrontiersin.org.

Studies in chickens exposed to Thiram have shown a dramatic alteration in gut microbial diversity and composition nih.govresearchgate.netresearchgate.netfrontiersin.orgfrontiersin.org. This includes a significant decline in alpha diversity and notable shifts in taxonomic profiles nih.govresearchgate.netresearchgate.netfrontiersin.orgfrontiersin.org. For instance, bacterial taxonomic analysis revealed a significant reduction in the levels of several bacterial genera, with some genera becoming undetectable in Thiram-exposed chickens nih.govresearchgate.netfrontiersin.orgfrontiersin.org. Conversely, an increase in the levels of certain bacterial phyla and genera was also observed nih.govresearchgate.netfrontiersin.orgfrontiersin.org.

Fungicide Resistance Mechanisms in Plant Pathogens in the Context of Thiram Research

Biochemical and Genetic Basis of Fungicide Resistance to Dithiocarbamates

Fungicide resistance can stem from various biochemical and genetic alterations within the fungal pathogen. These changes can be caused by mutations in major genes (monogenic or oligogenic resistance) or minor genes (polygenic resistance). researchgate.net These genetic changes can occur in both nuclear and cytoplasmic genes. researchgate.net

Dithiocarbamate (B8719985) fungicides, including Thiram (B1682883), are characterized by a multi-site mode of action. made-in-china.comeastman.comresearchgate.net This means they interfere with multiple biochemical processes within the fungal cell, often involving the inhibition of enzymes containing thiol groups. nih.gov This multi-site activity is a key factor contributing to the low risk of resistance development associated with dithiocarbamates compared to single-site fungicides. eastman.comnih.govfrac.infobri.co.nz Resistance to multi-site fungicides is less likely to develop because it would require simultaneous mutations in multiple genes, a statistically improbable event. frac.infobri.co.nz

Despite the generally low risk, resistance to dithiocarbamates has been reported in some instances. For example, studies have investigated resistance in Botrytis cinerea, a significant plant pathogen, to various fungicides, including dithiocarbamates. nih.govscilit.comjournals.ac.za While target-site resistance is common for single-site fungicides, the mechanisms for dithiocarbamate resistance are less frequently linked to specific target-site modifications due to their multi-site activity. nih.govnih.gov

Molecular Characterization of Target-Site and Non-Target-Site Resistance Mechanisms

Fungicide resistance mechanisms are broadly categorized into target-site and non-target-site mechanisms. Target-site resistance involves alterations in the protein that the fungicide binds to, reducing the fungicide's ability to inhibit its function. nih.govdpi.qld.gov.aumdpi.comfrac.info Non-target-site resistance mechanisms encompass a range of other processes that reduce the effective concentration of the fungicide at its site of action or mitigate its toxic effects. nih.gov

For dithiocarbamates like Thiram, target-site resistance is less common due to their interaction with multiple targets. eastman.comnih.govfrac.infobri.co.nz However, non-target-site mechanisms can still contribute to reduced sensitivity. These mechanisms can include increased efflux of the fungicide from the fungal cell, metabolic detoxification of the fungicide, or alterations in regulatory pathways that affect the cell's response to stress. mdpi.comnih.gov

Research findings indicate that while single-site fungicides are prone to target-site mutations leading to high resistance levels, multi-site fungicides like Thiram are less affected by such mechanisms. nih.govfrac.infobri.co.nz Studies on resistance in pathogens like Botrytis cinerea have identified various resistance mechanisms to different fungicide classes, but the primary mechanisms for dithiocarbamate resistance often involve complex or less clearly defined processes compared to the well-characterized target-site mutations seen with single-site inhibitors. nih.govasm.org

Development of Molecular Diagnostics for Thiram Resistance Alleles and Phenotypes

Molecular diagnostics play a crucial role in identifying and monitoring fungicide resistance in plant pathogen populations. dpi.qld.gov.aubri.co.nz These tools can detect specific genetic mutations or changes in gene expression that are associated with resistance. dpi.qld.gov.aubri.co.nzjidc.org

For fungicides with well-defined target sites and known resistance-conferring mutations, molecular diagnostic methods like PCR-based assays can be developed to quickly identify resistant isolates. bri.co.nzjidc.orgfrac.info This allows for early detection of resistance in the field, even before a loss of efficacy is observed. dpi.qld.gov.aubri.co.nz

Given the multi-site action of Thiram and the less frequent occurrence of specific target-site mutations conferring high-level resistance, the development of simple molecular diagnostics for Thiram resistance alleles might be more complex compared to single-site fungicides. However, research into the genetic basis of reduced sensitivity to dithiocarbamates could potentially lead to the identification of genetic markers associated with such phenotypes. researchgate.net Molecular methods can also be used to study changes in gene expression related to non-target-site mechanisms, such as efflux pumps, which could contribute to reduced sensitivity to various fungicides, including dithiocarbamates. nih.govasm.org

Cross-Resistance Dynamics and Multi-Site Action Studies of Fungicides, Including Thiram

Cross-resistance occurs when a pathogen population that has become resistant to one fungicide also exhibits resistance to other fungicides, usually those with the same mode of action. nih.govdpi.qld.gov.auagriculturejournals.czmdpi.comfrac.info This is a common phenomenon with single-site fungicides that share a common target. nih.govdpi.qld.gov.aufrac.info

Thiram, as a multi-site fungicide, is considered to have a low risk of cross-resistance with single-site fungicides because it affects multiple biochemical pathways. eastman.comnih.govfrac.infobri.co.nz Its multi-site action makes it a valuable tool in fungicide resistance management strategies, often used in mixtures or rotations with single-site fungicides to reduce the selection pressure for resistance to the latter. eastman.comresearchgate.netagriculturejournals.cz The use of multi-site fungicides like Thiram in mixtures has been shown to delay the evolution of resistance to single-site partners. researchgate.net

Studies on cross-resistance patterns in plant pathogens like Botrytis cinerea have shown that resistance to certain single-site fungicides does not necessarily confer resistance to multi-site fungicides like Thiram. journals.ac.za However, incomplete cross-resistance or complex resistance patterns involving different fungicide groups can occur in some pathogen populations, highlighting the need for continued monitoring and research. journals.ac.zafrac.info

The multi-site action of Thiram involves interference with various enzyme systems, many of which are essential for fundamental cellular processes like respiration and spore germination. eastman.com This broad mode of action makes it difficult for fungi to develop resistance through simple genetic changes. frac.infobri.co.nz Research continues to explore the precise details of how multi-site fungicides interact with fungal cells and how pathogens might potentially overcome these multiple barriers, although the risk remains significantly lower compared to single-site inhibitors.

Data Table: Examples of Fungicide Resistance Mechanisms

| Fungicide Group | Mode of Action / Target Site | Typical Resistance Mechanism(s) | Cross-Resistance Risk (within group) | Risk of Resistance Development |

| Dithiocarbamates (e.g., Thiram) | Multi-site inhibitor; interferes with thiol groups nih.gov | Less common target-site mutations; potential non-target-site mechanisms (efflux, detoxification) nih.gov | Generally Low journals.ac.za | Low eastman.comnih.govfrac.infobri.co.nz |

| Benzimidazoles | Beta-tubulin assembly inhibitor nih.gov | Target-site mutations in beta-tubulin gene nih.gov | High dpi.qld.gov.aufrac.info | High nih.govdpi.qld.gov.au |

| QoIs | Inhibits mitochondrial respiration (cytochrome b) nih.gov | Target-site mutations in cytochrome b gene nih.gov | High dpi.qld.gov.aufrac.info | High nih.govdpi.qld.gov.au |

| DMI (Azoles) | Inhibits sterol biosynthesis (CYP51) nih.gov | Target-site mutations/overexpression of CYP51; efflux frac.info | High (can be overcome by newer azoles) nih.gov | Moderate to High frac.info |

Environmental Modeling and Predictive Frameworks for Thiram Dispersion and Fate

Development of Compartmental Models for Thiram (B1682883) Transport in Soil-Water Systems

Compartmental models are widely used in ecological modeling to quantify the flow of energy and materials within defined "compartments" of an ecosystem. diva-portal.org In the context of thiram transport in soil-water systems, these models represent different environmental media (e.g., soil layers, groundwater, surface water) as interconnected compartments. researchgate.netdiva-portal.org The fundamental assumption is often instantaneous mixing within a compartment, although more complex models can relax this constraint. researchgate.netdiva-portal.org

The transport of solutes, such as thiram, in the environment is driven by water flow, leading to both temporal and spatial distribution within the system. diva-portal.org Compartmental models simulate this transport by representing the groundwater system or soil profile as a network of interconnected cells or compartments through which water and dissolved constituents are transported. researchgate.net The number of compartments used to represent a soil or water system is crucial and should be determined by the physics of the transport process to accurately describe solute movement. diva-portal.org

Models like SESOIL are designed to describe the long-term environmental fate of pollutants, including water transport, sediment transport, chemical migration to groundwater, and changes in soil quality. itc.nl These models utilize cycles to handle the conditions that dictate pollutant fate, such as the hydrologic cycle for soil moisture movement and the pollutant fate cycle for chemical transport and transformation processes. itc.nl

Integration of Degradation Kinetics and Sorption Parameters into Environmental Fate Models

Accurate prediction of thiram's environmental fate requires the integration of key processes such as degradation and sorption into predictive models. Degradation refers to the breakdown of thiram into simpler compounds through various mechanisms, while sorption describes its adherence to soil particles or sediment. usda.gov

Thiram undergoes degradation in the environment, with reported half-lives varying depending on the medium and conditions. In soil, half-lives have been observed to range from 1 day to 15 weeks in field studies. nih.gov Biodegradation is expected to play a significant role in soil, as thiram has been reported to degrade more rapidly in unsterilized soil compared to sterilized soil. nih.gov Photodegradation can also be an important pathway in natural waters, with studies showing thiram photodegradation following pseudo-first-order kinetics. nih.gov The presence of organic matter, such as humic and fulvic acids, and other components in natural water can significantly increase the photodegradation rate. nih.gov Hydrolysis is another degradation pathway for thiram, with measured half-lives varying with pH. nih.gov

Sorption is a crucial process affecting the mobility and behavior of pesticides in soil. usda.gov Thiram is expected to have low mobility in soil based on its Koc value. nih.gov Studies have shown a strong interaction between thiram and commercial humic acids, highlighting the relevance of organic matter in thiram sorption in soils. researchgate.net Adsorption equilibrium can be reached relatively quickly, with high proportions of thiram adsorbed, and only small proportions being easily desorbed. fao.org This indicates that thiram is generally slightly mobile to immobile in tested soils. fao.org

Environmental fate models incorporate degradation kinetics, often following pseudo-first-order models for processes like photodegradation nih.gov, and sorption parameters, such as the organic carbon-water (B12546825) partitioning coefficient (Koc) nih.gov or Freundlich isotherms usda.gov, to simulate the movement and transformation of thiram in different environmental compartments. These parameters are essential for predicting the concentration of thiram in soil and water over time.

Application of Isotopic Tracers in Validating Environmental Transport and Persistence Models

Isotopic tracers are valuable tools for investigating environmental processes, including the transport and persistence of substances like thiram. mdpi.comhutton.ac.ukmdpi.com Stable isotopes, such as deuterium (B1214612) (²H), can be used as reliable tracers for hydrological studies, including stream discharge measurements and understanding solute transport. mdpi.comresearchgate.net The use of isotopic tracers allows for the tracking of substances in the environment, providing data that can be used to validate the predictions of environmental transport and persistence models. mdpi.comhutton.ac.ukmdpi.com

While specific studies using "Thiram D12" (deuterated thiram) as a tracer were not prominently found in the search results, the principle of using isotopically labeled compounds to trace the movement and transformation of pesticides in the environment is well-established. fao.orgepa.gov For example, studies using [¹⁴C]thiram have been conducted to investigate its environmental fate in soil, allowing researchers to track the parent compound and its degradation products. fao.org The application of such tracers helps in understanding degradation pathways, the formation of bound residues, and the rate of mineralization, providing crucial data for model validation. fao.org

Compartmental models, for instance, can be calibrated using the spatial distribution of environmental isotopes like deuterium to estimate groundwater flow rates and residence times, which are critical parameters for modeling contaminant transport. researchgate.net By comparing model predictions with data obtained from isotopic tracer studies, the accuracy and reliability of environmental transport and persistence models for thiram can be assessed and improved. mdpi.comhutton.ac.ukmdpi.com

Predictive Modeling of Thiram Bioavailability and Exposure in Ecological Systems

Predictive modeling is increasingly used to assess the bioavailability and potential exposure of contaminants, including thiram, in ecological systems. Bioavailability refers to the fraction of a substance that is available to be taken up by organisms and exert toxic effects. patheon.comrivm.nl Exposure modeling aims to estimate the contact of organisms with the contaminant through various pathways. epa.govfrontiersin.org

Environmental fate and transport models, as discussed in the previous sections, predict the concentration of thiram in different environmental media (soil, water, sediment). These predicted environmental concentrations (PECs) serve as inputs for ecological exposure models. epa.govresearchgate.net Ecological exposure models consider factors such as the foraging range, uptake rates, and dietary composition of different organisms to estimate the dose of thiram they may receive. epa.gov

Models like AQUATOX can simulate the environmental fate of organic contaminants and their effects on exposed organisms by modeling the transfer of substances among compartments of the aquatic ecosystem and accounting for food-web interactions. researchgate.net This allows for a more realistic evaluation of the fate and effects of chemicals in dynamic trophic networks. researchgate.net

Predictive modeling of bioavailability in soil and sediment can be approached by considering the concentration of the contaminant that organisms come into contact with, which is the bioavailable concentration. rivm.nl Chemical testing methods can be used to estimate the bioavailable fraction, and these data can be integrated into predictive frameworks. rivm.nl

While challenges remain in validating perturbed ecological simulations, predictive modeling, coupled with data on environmental concentrations and bioavailability, provides a valuable framework for assessing the potential exposure and risks of thiram to ecological receptors. epa.govresearchgate.net

Emerging Technologies and Future Research Trajectories for Thiram D12 Studies

Nanomaterial-Based Approaches for Controlled Release and Environmental Remediation of Thiram (B1682883)

Nanomaterials offer promising avenues for both the controlled release of Thiram in agricultural applications, potentially reducing the required dosage and environmental impact, and for its remediation in contaminated environments. Research has explored the encapsulation of Thiram within various nanomaterials to achieve sustained release and enhance efficacy while minimizing leaching and degradation.

Studies have demonstrated the successful incorporation of Thiram into polymer nanofibers, such as those made from poly(L-lactic acid) (PLLA) and polycaprolactone (B3415563). Electrospinning techniques have been employed to fabricate these nanofibers, effectively loading Thiram within the fibrous matrix. For instance, research using PLLA nanofibers loaded with Thiram showed sustained release of the fungicide in deionized water over an extended period, indicating the potential for long-term protection in agricultural settings. researchgate.nettandfonline.com The release mechanism can follow Fickian or non-Fickian models depending on factors like annealing of the nanofibers. researchgate.nettandfonline.com Similarly, polycaprolactone micro and nanofibers have been shown to physically hold Thiram within their structure, with the release characteristics influenced by fiber diameter and Thiram loading. researchgate.netdntb.gov.ua Nanofibrous matrices have demonstrated sustained release properties. dntb.gov.ua

Beyond controlled release, nanomaterials are being investigated for the environmental remediation of Thiram. Zinc oxide (ZnO) nanoparticles, for example, have shown synergistic antifungal effects when combined with Thiram and can also facilitate the photocatalytic degradation of Thiram under simulated sunlight irradiation. acs.orgnih.gov This suggests that nanotechnology can contribute to developing strategies for both enhancing pesticide efficiency and subsequently eliminating residues, offering a "residue-free green nanotechnology" approach. nih.gov Metal-based nanoparticles, carbon-based nanoparticles, and polymer-based nanopesticides are among the classifications of nanopesticides being explored. nih.gov

Future research could leverage the unique properties of Thiram D12 in nanomaterial studies. Using labeled Thiram would allow for more precise tracking of its release rate from nanomaterials under various environmental conditions and provide clearer insights into the degradation pathways mediated by nanoparticles.

Interaction Mechanisms between Thiram and Microplastics in Environmental and Food Systems

The ubiquitous presence of microplastics (MPs) in the environment and food systems has raised concerns about their potential to interact with and transport contaminants like pesticides. Research is actively investigating the interaction mechanisms between Thiram and various types of microplastics.

Studies have shown that common types of microplastics can adsorb Thiram, influencing its fate and potential hazard. x-mol.comnih.govresearchgate.net The adsorption kinetics and isotherm models suggest that forces such as van der Waals interactions play a dominant role in the adsorption process. x-mol.comnih.gov The maximum adsorption capacity can be influenced by factors like pH. x-mol.comnih.gov Adsorption thermodynamic studies indicate that the process is often spontaneous and exothermic. x-mol.comnih.gov

The surface properties of microplastics, including the availability of adsorption sites and the effects of aging, can impact the extent of Thiram adsorption. x-mol.comnih.gov Aged microplastics, for instance, may have higher surface areas available for adsorption. beyondpesticides.org The presence of salts or components found in food matrices, such as orange and apple juices, can significantly increase the adsorption capacity of MPs for Thiram due to the influence of ionic strength. x-mol.comnih.gov

Crucially, the adsorption of Thiram onto microplastics can alter its bioavailability. Studies have indicated that the bioavailability of Thiram adsorbed by certain microplastics, such as PVC and PET, can significantly increase. x-mol.comnih.gov This highlights the potential for microplastics to act as carriers of pesticide residues in food systems and the environment, with implications for the combined hazard they pose. x-mol.comnih.govbeyondpesticides.org

Future research utilizing this compound could provide invaluable data on the precise mechanisms and kinetics of adsorption and desorption from different microplastic types under varying environmental and food matrix conditions. The deuterium (B1214612) label would allow for accurate tracing of Thiram's movement and transformation in the presence of microplastics, offering a more detailed understanding of these complex interactions.

Advanced Isotopic Labeling Strategies (e.g., Carbon-13 Labeled Thiram) for Complex Mechanistic Studies

Isotopic labeling, particularly with stable isotopes like Carbon-13 (¹³C) and deuterium (²H, as in this compound), is a powerful tool for elucidating the complex metabolic pathways, degradation mechanisms, and environmental fate of chemical compounds. While Carbon-14 (¹⁴C) labeled Thiram has been used in earlier studies to trace its movement and metabolism in plants and soil osti.govfao.org, advanced strategies employing stable isotopes like ¹³C and ²H offer advantages for detailed mechanistic investigations, especially when coupled with techniques like mass spectrometry and nuclear magnetic resonance (NMR).

Deuterium labeling, as in this compound, can be particularly useful for studying reaction mechanisms and kinetics. The difference in mass and vibrational properties between deuterium and hydrogen can lead to kinetic isotope effects, providing insights into the rate-determining steps of reactions involving Thiram. This is valuable for understanding how Thiram degrades in the environment or is metabolized in biological systems.

Carbon-13 labeling allows for the tracing of specific carbon atoms within the Thiram molecule through various transformation processes. By synthesizing Thiram labeled at different carbon positions with ¹³C, researchers can track the breakdown products and identify the specific bonds that are cleaved during degradation or metabolism. This provides a detailed map of the transformation pathways. ¹³C-labeling strategies have been successfully applied to investigate microbial communities and metabolic processes in environmental samples by analyzing labeled lipids and other biochemical components. nih.gov

The use of this compound and site-specific ¹³C-labeled Thiram in future research can provide unprecedented detail on:

The degradation pathways of Thiram in soil, water, and air under various conditions.

The metabolic fate of Thiram in plants, animals, and microorganisms, identifying specific metabolites and enzymes involved.

The interaction mechanisms of Thiram with other molecules and materials at a molecular level.

These advanced labeling strategies, combined with sensitive analytical techniques, are essential for gaining a comprehensive understanding of Thiram's behavior in complex systems.

Computational Chemistry and In Silico Modeling in Thiram Research and Design

Computational chemistry and in silico modeling play an increasingly vital role in complementing experimental studies of compounds like Thiram. These methods can provide insights into molecular properties, reaction mechanisms, and interactions that are difficult or impossible to obtain through experiments alone.

Density Functional Theory (DFT) is a widely used computational method for optimizing the molecular geometry of Thiram and its complexes, calculating electronic properties, and predicting spectroscopic characteristics like Raman spectra. hueuni.edu.vnresearchgate.netresearchgate.netplos.org DFT calculations have been used to investigate the interaction of Thiram with nanomaterials, such as copper clusters, to understand the chemical enhancement mechanisms observed in techniques like Surface-Enhanced Raman Spectroscopy (SERS). hueuni.edu.vnresearchgate.net These calculations can identify the preferred interaction sites on the Thiram molecule, often involving the sulfur atoms. hueuni.edu.vnresearchgate.net

In silico modeling, including molecular docking and molecular dynamics simulations, is valuable for studying the interactions of Thiram with biological targets, environmental components, and other molecules. Molecular docking can predict the binding affinity and orientation of Thiram within the active sites of enzymes or other proteins, providing insights into potential mechanisms of toxicity or degradation. plos.orgresearchgate.net For example, molecular docking has been used to study the interaction between Thiram and human hemoglobin, predicting binding sites and agreeing with experimental spectroscopic findings. researchgate.net

Computational studies can also explore the reaction mechanisms of Thiram degradation. DFT calculations have been applied to investigate the oxidation of Thiram initiated by reactive species like hydroxyl radicals in water, evaluating different reaction pathways and determining rate constants. researchgate.net These studies can help predict the persistence of Thiram in various environments.

Furthermore, in silico methods are being used in the design and discovery of new fungicides, where computational screening and modeling can help identify potential candidates with desired properties and reduced environmental impact. plos.org Quantitative Structure-Activity Relationship (QSAR) models, a type of in silico modeling, can correlate the chemical structure of Thiram and related compounds with their biological activity or environmental behavior. pharmaceuticsconference.com

Q & A

Q. What are the validated analytical methods for quantifying Thiram in environmental and biological matrices?

Thiram can be quantified using high-performance liquid chromatography with diode-array detection (HPLC-DAD) for soil samples, achieving a linear range of 1.0–10.0 μg mL⁻¹ (R² = 0.999) and recovery rates of 79–89% . For rapid screening in honeybee extracts, chemiluminescent ELISA (CL-ELISA) with polyclonal antibodies and luminol-based detection offers sensitivity and high-throughput capabilities . Method validation should include calibration curves, limit of detection (LOD), and recovery studies to ensure reproducibility .

Q. How should researchers design experiments to assess Thiram’s genotoxicity in model organisms?

Standard protocols involve in vivo rodent studies evaluating chromosomal aberrations (e.g., micronucleus test) and sperm morphology alterations. Thiram has shown clastogenic effects in rodents and unscheduled DNA synthesis in human cell cultures . Researchers should incorporate positive controls (e.g., ethyl methanesulfonate) and adhere to OECD guidelines for genotoxicity testing to minimize confounding variables.

Q. What safety protocols are critical when handling Thiram in laboratory settings?

Due to its classification as a Group 3 carcinogen (IARC) and potential dermal toxicity, researchers must use PPE (gloves, lab coats, respirators) and work in fume hoods. Storage should comply with OSHA standards, emphasizing segregation from oxidizers and acids to prevent hazardous reactions . Waste disposal must follow EPA guidelines for dithiocarbamates.

Advanced Research Questions

Q. How can contradictory data on Thiram’s carcinogenicity be resolved in risk assessment models?

While IARC classifies Thiram as lacking sufficient evidence for human carcinogenicity, its genotoxic metabolites (e.g., carbon disulfide) warrant mechanistic studies. Advanced approaches include dose-response modeling using benchmark dose (BMD) software and integrating metabolomics data to identify threshold levels for DNA damage . Comparative studies with structurally related dithiocarbamates (e.g., ziram) are recommended to contextualize findings.

Q. What methodologies optimize the study of Thiram’s environmental persistence in agricultural soils?

Soil dissipation studies require HPLC-DAD analysis with fortified samples (e.g., 0.25–1.0 mg kg⁻¹) and monitoring under controlled temperature/moisture conditions. Evidence shows Thiram’s half-life varies between 3–7 days in loamy soils, influenced by microbial activity and organic matter content . Researchers should pair chemical analysis with metagenomic profiling to correlate degradation rates with soil microbiome shifts.

Q. How can researchers address data gaps in Thiram’s residue dynamics on food crops post-application?

Design field trials with foliar, soil, and seed treatment applications, followed by residue extraction using QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) protocols. The FAO/WHO Joint Meeting on Pesticide Residues (JMPR) highlights the need for harmonized protocols, as existing data are fragmented across crops like apples and grapes . Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for detecting sub-ppm residues.

Q. What experimental frameworks evaluate Thiram’s synergistic/antagonistic interactions with other agrochemicals?

Use factorial design experiments to test combinations with fungicides (e.g., mancozeb) or fertilizers. Measure endpoints like fungal inhibition rates (via microplate assays) and plant phytotoxicity. Statistical tools like response surface methodology (RSM) can model interaction effects and optimize application ratios .

Methodological Challenges and Solutions

Q. How to mitigate matrix interference in Thiram quantification during residue analysis?

Matrix-matched calibration standards and clean-up steps using SPE (solid-phase extraction) cartridges reduce interference in complex samples like honey or soil . For CL-ELISA, cross-reactivity testing against other dithiocarbamates is essential to ensure specificity.

Q. What statistical approaches are suitable for analyzing dose-dependent toxicity data?

Probit analysis or Bayesian hierarchical models effectively estimate LD₅₀/LC₅₀ values. For non-linear responses, generalized additive models (GAMs) or machine learning algorithms (e.g., random forests) can identify thresholds and interaction effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.